molecular formula C13H18N4O3S B7137360 N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(1,3-thiazol-2-yl)morpholine-4-carboxamide

N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(1,3-thiazol-2-yl)morpholine-4-carboxamide

Cat. No.: B7137360
M. Wt: 310.37 g/mol
InChI Key: LLLNRCBOUVZXMV-UHFFFAOYSA-N
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Description

N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(1,3-thiazol-2-yl)morpholine-4-carboxamide is a complex organic compound that features a pyrrolidinone ring, a thiazole ring, and a morpholine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(1,3-thiazol-2-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c1-16-7-9(6-11(16)18)15-13(19)17-3-4-20-10(8-17)12-14-2-5-21-12/h2,5,9-10H,3-4,6-8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLNRCBOUVZXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)NC(=O)N2CCOC(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(1,3-thiazol-2-yl)morpholine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidinone Ring: Starting from a suitable precursor, the pyrrolidinone ring can be synthesized through cyclization reactions.

    Thiazole Ring Synthesis: The thiazole ring can be introduced via a condensation reaction involving a thioamide and a haloketone.

    Morpholine Ring Formation: The morpholine ring can be synthesized through nucleophilic substitution reactions.

    Coupling Reactions: The final step involves coupling the different ring systems together under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Green Chemistry: Employing environmentally friendly solvents and reagents.

    Process Optimization: Streamlining the synthesis to minimize steps and maximize yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(1,3-thiazol-2-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(1,3-thiazol-2-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. These could include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Affecting biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(1,3-thiazol-2-yl)morpholine-4-carboxamide: can be compared with other compounds featuring similar ring structures, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of ring systems, which may confer unique biological activities and chemical properties not found in other compounds.

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